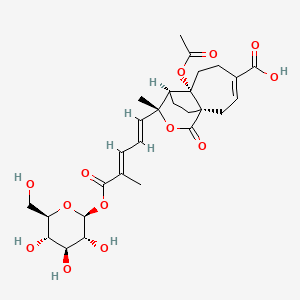

Pseudolaric acid C2-O-|A-D-glucoside

Beschreibung

Origin and Phytochemical Context of Pseudolarix Species

The genus Pseudolarix includes the golden larch, or Pseudolarix amabilis, a deciduous coniferous tree belonging to the pine family (Pinaceae) that is native to the mountainous regions of eastern China. wikipedia.org The root bark of this tree, known in Traditional Chinese Medicine as Cortex Pseudolaricis, has a long history of use in folk remedies. selleckchem.comnih.govfrontiersin.org Phytochemical investigations into Cortex Pseudolaricis have revealed a rich and complex chemical profile. selleckchem.com The bark is a primary source of a unique class of diterpenoid compounds known as pseudolaric acids. frontiersin.org Numerous constituents have been isolated from the plant, including pseudolaric acids A, B, and C, alongside their various derivatives. nih.govnaturewillbio.com These compounds are the subject of ongoing scientific research due to their range of biological activities. selleckchem.comnih.gov

Classification and Structural Diversity within the Pseudolaric Acid Family of Diterpenoids

Pseudolaric acids are classified as diterpenoids, a large and varied class of natural products built from a 20-carbon skeleton. biosynth.commdpi.com Diterpenoids are known for their intricate and often complex molecular architectures, which contribute to their diverse biological functions. rsc.orgmdpi.com The pseudolaric acid family is a prime example of this structural diversity. The core framework of pseudolaric acids is a unique and complex diterpene structure. frontiersin.org Variations on this central scaffold have led to the identification of a wide array of related compounds. Researchers have isolated and characterized numerous members, including Pseudolaric acid A, Pseudolaric acid B, Pseudolaric acid C1, and Pseudolaric acid C2. chemfaces.com Further structural diversification is achieved through modifications such as the addition of different functional groups. For instance, studies of Pseudolarix kaempferi have led to the isolation of novel variants like Pseudolaric acids F, G, and H, as well as various acetylated and glycosylated forms. nih.gov This inherent structural variety within the pseudolaric acid family is a key focus of phytochemical research.

Table 1: Selected Diterpenoids from Pseudolarix Species

| Compound Name | Compound Type | Plant Source |

| Pseudolaric acid A | Diterpenoid | Pseudolarix amabilis |

| Pseudolaric acid B | Diterpenoid | Pseudolarix amabilis |

| Pseudolaric acid C | Diterpenoid | Pseudolarix amabilis |

| Pseudolaric acid F | Diterpenoid | Pseudolarix kaempferi |

| Pseudolaric acid G | Diterpenoid | Pseudolarix kaempferi |

| Pseudolaric acid H | Diterpenoid | Pseudolarix kaempferi |

| Pseudolaric acid B-O-β-d-glucoside | Diterpenoid Glycoside | Pseudolarix amabilis |

This table highlights a selection of compounds to illustrate the diversity within the pseudolaric acid family.

Significance of Glycosylation in Natural Product Bioactivity and Research

Glycosylation—the enzymatic process of attaching a carbohydrate (or glycan) to another molecule—is one of the most common and significant modifications of natural products. researchgate.net This process results in the formation of glycosides, and it is estimated that over one-fifth of all bacterial natural products are glycosylated. nih.gov The addition of a sugar moiety to an aglycone (the non-sugar part of the molecule) can profoundly alter the parent compound's physicochemical and pharmacological properties. nih.govresearchgate.net

Key effects of glycosylation include:

Enhanced Solubility and Stability: The hydrophilic nature of sugars can increase the water solubility and stability of otherwise hydrophobic natural products. researchgate.netresearchgate.net

Structural and Functional Diversity: Glycosylation vastly expands the structural diversity of natural compounds, leading to a wider range of biological functions. researchgate.net

Altered Bioactivity: The sugar component of a glycoside can be crucial for its biological activity, often participating directly in molecular recognition and binding to cellular targets. frontiersin.orgfrontiersin.org In many cases, glycosylation is essential for the compound's therapeutic effects. frontiersin.org

Due to these influential effects, the study of glycosylation has become a major focus in natural product research and drug development. researchgate.net Scientists can leverage glycosylation to modify natural scaffolds, aiming to create derivatives with improved properties. nih.gov

Specific Research Focus on Pseudolaric Acid C2-O-β-D-glucoside within the Pseudolaric Acid Landscape

Pseudolaric acid C2-O-β-D-glucoside is a naturally occurring glycoside that has been isolated from the root bark of Pseudolarix kaempferi. medchemexpress.com Its place within the broader landscape of pseudolaric acid research is informed by metabolic studies of the total diterpene acids (TDA) extracted from this plant. chemfaces.com

Metabolic studies in rats have shown that after administration of TDA, Pseudolaric acid C2 (PC2) is a primary metabolite found in plasma, urine, and other tissues. chemfaces.comresearchgate.net Significantly, these studies also detected a glucoside of PC2 (referred to as PC2G), indicating that the glucosylation of Pseudolaric acid C2 is a relevant metabolic pathway in vivo. chemfaces.com This finding positions Pseudolaric acid C2-O-β-D-glucoside as a potentially important metabolite.

The research context for this specific glucoside is enriched by the study of other glycosylated pseudolaric acids. Compounds such as Pseudolaric acid A-O-β-D-glucopyranoside and Pseudolaric acid B-O-β-D-glucoside have also been isolated and are part of the known phytochemical profile of Pseudolarix species. nih.govchemfaces.comnih.gov For example, Pseudolaric acid B-O-β-d-glucoside was one of several compounds isolated from Cortex Pseudolaricis and evaluated for its antifungal activity. nih.gov The existence and study of these related glycosides underscore the scientific interest in understanding how the addition of a glucose molecule impacts the biological and chemical properties of the core pseudolaric acid structure.

Table 2: Key Pseudolaric Acid Glycosides in Research

| Compound Name | Aglycone | Research Context |

| Pseudolaric acid A-O-β-D-glucopyranoside | Pseudolaric acid A | Isolated from P. kaempferi and included in metabolic studies. chemfaces.comnih.gov |

| Pseudolaric acid B-O-β-D-glucoside | Pseudolaric acid B | Isolated from P. amabilis and evaluated for antifungal activity. nih.gov |

| Pseudolaric acid C2-O-β-D-glucoside | Pseudolaric acid C2 | Natural product isolated from P. kaempferi; related to a major metabolite (PC2). chemfaces.commedchemexpress.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H36O13 |

|---|---|

Molekulargewicht |

580.6 g/mol |

IUPAC-Name |

(1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |

InChI |

InChI=1S/C28H36O13/c1-14(23(36)39-24-21(33)20(32)19(31)17(13-29)38-24)5-4-9-26(3)18-8-11-27(25(37)41-26)10-6-16(22(34)35)7-12-28(18,27)40-15(2)30/h4-6,9,17-21,24,29,31-33H,7-8,10-13H2,1-3H3,(H,34,35)/b9-4+,14-5+/t17-,18+,19-,20+,21-,24+,26-,27-,28+/m1/s1 |

InChI-Schlüssel |

QFVWDXTWHOCSDY-IAPXLCFDSA-N |

Isomerische SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Isolation and Structural Elucidation Methodologies for Pseudolaric Acid C2 O β D Glucoside

Natural Sources and Extraction Techniques from Pseudolarix Species

Cortex Pseudolaricis (Pseudolarix kaempferi Gord) as a Primary Source

The principal natural source of Pseudolaric acid C2-O-β-D-glucoside is the root bark of the golden larch tree, Pseudolarix kaempferi Gorden (also known as Pseudolarix amabilis). medchemexpress.cnmedchemexpress.comnih.govnih.gov In traditional Chinese medicine, this raw medicinal material is referred to as Cortex Pseudolaricis or 'Tu-Jin-Pi'. nih.govresearchgate.net This plant material contains a rich diversity of diterpenoids, including a series of pseudolaric acids (A, B, C, etc.) and their corresponding glycosides. nih.gov Research has consistently identified Cortex Pseudolaricis as the source from which Pseudolaric acid C2 and its glycosidic derivatives, among other related compounds, are isolated. nih.govacs.orgchemfaces.com The concentration and specific profile of these compounds can vary in raw herb samples collected from different geographical regions. nih.gov

Advanced Extraction Strategies for Diterpenoids and Glycosides

The extraction of diterpenoids and their glycosides from Cortex Pseudolaricis involves modern techniques designed to efficiently retrieve these target molecules from the complex plant matrix. A common initial step is the extraction of the ground root bark with a polar solvent, typically 95% ethanol (B145695), using methods such as percolation, maceration, or ultrasonically-assisted extraction (UAE). nih.govacs.orgnih.gov UAE is an advanced strategy that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction yield. nih.gov

Following the initial ethanol extraction, a liquid-liquid partitioning strategy is frequently employed to separate compounds based on their acidity and polarity. nih.govacs.org This bioassay-guided fractionation involves:

Dissolving the crude ethanol extract in an aqueous sodium bicarbonate (NaHCO₃) solution.

Extracting this aqueous suspension with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

Acidifying the remaining aqueous layer with an acid (e.g., HCl) to a pH of approximately 2-3. acs.org

Performing a second extraction with ethyl acetate to isolate the acidic compounds, which include the desired pseudolaric acids and their glycosides. nih.govacs.org

The efficiency of this extraction process can be further refined by optimizing parameters such as extraction time, solvent-to-material ratio, and the number of extraction cycles. nih.gov

Chromatographic Separation and Purification Protocols in Research Settings

After obtaining a crude or semi-purified acidic extract, highly selective chromatographic techniques are required to isolate individual compounds like Pseudolaric acid C2-O-β-D-glucoside.

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation of Glycosides

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid chromatography technique that is particularly well-suited for separating polar compounds like glycosides from complex natural extracts. nih.govnih.gov Unlike solid-support chromatography, HSCCC avoids the irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates. mdpi.comresearchgate.net The method relies on partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil column subjected to a strong centrifugal force. pan.olsztyn.plmdpi.com

For the isolation of pseudolaric acid glycosides, a two-phase solvent system composed of n-hexane, ethyl acetate (EtOAc), methanol (B129727) (MeOH), and water (H₂O) is effective. nih.gov By adjusting the volumetric ratio of these solvents, the polarity of the system can be tuned to selectively target and separate either the aglycones (pseudolaric acids) or their more polar glycoside derivatives. One study successfully used a specific ratio to isolate Pseudolaric acid B-O-β-D-glucopyranoside, a closely related compound, from a crude extract of Pseudolarix kaempferi. nih.gov The selection of an appropriate solvent system with an optimal partition coefficient (K value) is the most critical factor for achieving successful separation in HSCCC. mdpi.com

| Target Compounds | Solvent System (v/v/v/v) | Yield from Crude Extract | Purity by HPLC |

|---|---|---|---|

| Pseudolaric acid A-O-β-D-glucopyranoside | n-hexane/EtOAc/MeOH/H₂O (1:9:4:6) | 8 mg from 0.5 g | >97% |

| Pseudolaric acid B-O-β-D-glucopyranoside | n-hexane/EtOAc/MeOH/H₂O (1:9:4:6) | 42 mg from 0.5 g | >97% |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of pseudolaric acids and their glycosides. nih.govnih.gov

For analytical purposes, reversed-phase HPLC is commonly used to determine the purity of isolated fractions and to quantify the content of specific compounds in a raw extract or medicinal product. nih.govnih.gov A rapid analytical method has been developed that can separate five major pseudolaric acids, including glycosides, in under seven minutes. nih.gov This method provides high accuracy and precision, making it suitable for quality control of herbal materials. nih.gov

Preparative HPLC can also be used as a final polishing step to achieve high-purity compounds, although HSCCC is often preferred for initial large-scale separation from the crude extract due to its higher loading capacity and lack of irreversible adsorption. mdpi.com The fractions collected from the HSCCC separation are typically analyzed by HPLC to confirm their purity. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 mm x 150 mm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.10% Acetic Acid |

| Detection | UV at 260 nm |

| Analysis Time | < 7 minutes |

| Recovery Rate | 99.1% to 101.9% |

Considerations for Solvent Systems and Column Chemistries in Separation

The success of chromatographic separations hinges on the careful selection of solvent systems and column chemistries.

For the HSCCC separation of pseudolaric acid glycosides, a biphasic solvent system of n-hexane/ethyl acetate/methanol/water is highly effective. nih.gov The ratio is critical; a system of 1:9:4:6 (v/v/v/v) has been shown to be optimal for separating the more polar glycosides, while a different ratio (5:5:5:5) is better suited for the less polar pseudolaric acid aglycones. nih.gov

For HPLC separation , a reversed-phase C18 column is the standard choice. nih.gov This non-polar stationary phase separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often acidified with acetic acid or formic acid. nih.govsielc.com The acid suppresses the ionization of the carboxylic acid groups on the pseudolaric acid molecules, leading to better peak shape and retention. A gradient elution program, where the proportion of the organic solvent is increased over time, is used to effectively elute compounds with a range of polarities, from the more polar glycosides to the less polar aglycones, in a single run. nih.gov

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The definitive identification of Pseudolaric acid C2-O-β-D-glucoside relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aglycone and Glycosidic Moiety Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon skeleton and the placement of protons, thereby defining the structure of both the aglycone (the non-sugar part) and the glycosidic (sugar) moiety of Pseudolaric acid C2-O-β-D-glucoside.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pseudolaric Acid Glucosides

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone | Various | 0.8 - 7.5 | 15 - 200 |

| Glycoside | Anomeric H-1' | ~4.5 - 5.5 (d) | - |

| Glycoside | Anomeric C-1' | - | ~100 - 105 |

| Glycoside | Other Sugar Protons | ~3.0 - 4.0 | - |

| Glycoside | Other Sugar Carbons | - | ~60 - 80 |

| Note: This table represents typical chemical shift ranges for this class of compounds based on general knowledge and is for illustrative purposes. Specific values for Pseudolaric acid C2-O-β-D-glucoside require access to dedicated research publications. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For Pseudolaric acid C2-O-β-D-glucoside, this technique provides an exact mass measurement, which, in conjunction with isotopic distribution patterns, allows for the unambiguous determination of its elemental composition.

The molecular formula for Pseudolaric acid C2-O-β-D-glucoside has been established as C₂₈H₃₆O₁₃ . This corresponds to a molecular weight of 580.58 g/mol . HRMS analysis would yield a highly accurate mass measurement for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming this formula and distinguishing it from other compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides crucial information about the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting product ions. The fragmentation pattern of Pseudolaric acid C2-O-β-D-glucoside is characteristic and allows for the confirmation of its structural features, including the nature of the aglycone and the glycosidic linkage.

Studies on the fragmentation behavior of diterpenoids from P. kaempferi have revealed characteristic cleavage patterns. researchgate.net For a C-18 glucosylated diterpenoid like Pseudolaric acid C2-O-β-D-glucoside, a key fragmentation pathway involves the neutral loss of the glucose moiety (162 Da). Further fragmentation of the aglycone provides insights into its core structure. The fragmentation patterns of pseudolaric acid C-O-β-D-glucopyranoside and pseudolaric acid C2-O-β-D-glucopyranoside have been elucidated, confirming their structures.

Table 2: Predicted Key Fragmentation Ions for Pseudolaric Acid C2-O-β-D-glucoside in MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |

| 581.22 [M+H]⁺ | Neutral Loss | 419.17 | Loss of glucose moiety (C₆H₁₀O₅) |

| 581.22 [M+H]⁺ | Further Fragmentation | Various | Characteristic fragments of the Pseudolaric acid C2 aglycone |

| Note: The m/z values are predicted based on the molecular formula and common fragmentation pathways for glycosides. Actual experimental values would be required for definitive confirmation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. In the case of Pseudolaric acid C2-O-β-D-glucoside, the UV-Vis spectrum is dictated by the chromophoric system present in the pseudolaric acid aglycone.

In a study that developed a high-performance liquid chromatography (HPLC) method with a diode array detector (DAD) for the simultaneous determination of major diterpenoids in P. kaempferi, including Pseudolaric acid C2, the detection wavelength was set at 262 nm. This suggests that the chromophoric system in Pseudolaric acid C2 and its glucoside exhibits a significant absorbance maximum (λmax) around this wavelength. This absorption is likely due to the conjugated diene system within the diterpenoid structure.

Analytical Quantification and Detection Methodologies in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pseudolaric acids and their glycosides. nih.gov Its application allows for the effective separation, identification, and quantification of these diterpenoids from complex mixtures such as herbal extracts. nih.govnih.govpolyu.edu.hk

Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the simultaneous analysis of multiple pseudolaric acids and their glycosides. nih.govresearchgate.net Research has demonstrated the successful development of simple and rapid RP-HPLC methods for the quantitative analysis of these compounds in matrices like Cortex Pseudolaricis. nih.gov A key advantage of this approach is its ability to separate structurally similar compounds within a single analytical run. nih.govnih.gov

One validated method successfully separated five pseudolaric acids, including pseudolaric acid A-O-beta-d-glucopyranoside and pseudolaric acid B-O-beta-d-glucopyranoside, in under seven minutes. nih.gov This highlights the efficiency of modern HPLC methods. The purity of isolated compounds like pseudolaric acid A-O-beta-D-glucopyranoside and pseudolaric acid B-O-beta-D-glucopyranoside has also been confirmed using HPLC analysis, demonstrating the method's reliability. nih.gov

To achieve optimal separation of a complex mixture of compounds with varying polarities, such as pseudolaric acids and their more polar glycoside derivatives, gradient elution is essential. nih.govyoutube.com In this technique, the composition of the mobile phase is altered during the analysis, starting with a weaker solvent system and gradually increasing its elution strength. youtube.comchromatographyonline.com This ensures that both less polar compounds (pseudolaric acids) and more polar compounds (their glucosides) are effectively resolved and eluted with good peak shape. youtube.com

A common stationary phase for this application is a C18 column. nih.govresearchgate.net These columns, packed with silica (B1680970) particles chemically modified with octadecylsilyl groups, provide a nonpolar surface ideal for reversed-phase chromatography. scioninstruments.comhitachi-hightech.com For instance, a C18 analytical column (4.6mm x 150mm) has been effectively used for the rapid separation of pseudolaric acids and their glycosides. nih.gov The selection of a mobile phase typically involves a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, often containing a small percentage of an acid such as acetic acid or formic acid, to improve peak shape and resolution. nih.govnih.gov A typical gradient program might involve a mobile phase of acetonitrile and 0.10% acetic acid. nih.gov

Table 1: Example HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Column | C18 analytical column (e.g., 4.6mm x 150mm) nih.gov |

| Mobile Phase | A: Acetonitrile, B: 0.10% Acetic Acid nih.gov |

| Elution Mode | Gradient nih.gov |

| Detection | UV nih.gov |

| Flow Rate | Typically 1.0 mL/min nih.gov |

UV detection is a common and robust method used in HPLC for the quantification of compounds that possess a chromophore, a part of the molecule that absorbs ultraviolet light. scioninstruments.com Pseudolaric acids contain chromophoric structures that allow for their detection using a UV detector. nih.gov The selection of the optimal detection wavelength is a critical step in method development to ensure maximum sensitivity. For pseudolaric acids, a UV detection wavelength of 260 nm has been found to be effective. nih.govresearchgate.net This specific wavelength provides a good response for the various pseudolaric acid derivatives, enabling their accurate quantification. nih.gov The sensitivity of such methods is often high, with detection limits reported in the nanogram per milliliter (ng/mL) range. nih.gov

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

For even higher throughput, sensitivity, and specificity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool. researchgate.netnih.gov This technique utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and greater resolution compared to conventional HPLC. researchgate.net The coupling with MS/MS provides detailed structural information and allows for highly selective and sensitive quantification. nih.govnih.gov

Ultra-Performance Liquid Chromatography coupled to a Photodiode Array detector and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA/Q-TOF-MS/MS) is a state-of-the-art platform for comprehensive metabolite profiling in complex biological samples. nih.govnih.govresearchgate.net This setup allows for the rapid separation of metabolites and their subsequent identification based on retention time, UV-Vis spectra (from the PDA detector), accurate mass measurements, and fragmentation patterns (from the Q-TOF-MS/MS). nih.govfrontiersin.org

In the context of natural product analysis, this technology has been instrumental in identifying numerous compounds in a single run. researchgate.net For instance, a method utilizing a small particle size C18 column (1.7 µm) was able to separate twenty different components, including diterpene acids and their glycosides, in just eight minutes. researchgate.net This study led to the first-time identification of Pseudolaric acid C-O-beta-D-glucopyranoside and Pseudolaric acid C2-O-beta-D-glucopyranoside. researchgate.net The high sensitivity and resolution of UPLC-Q-TOF-MS make it an invaluable tool for discovering and characterizing novel metabolites in complex matrices. nih.gov

When the goal is the precise quantification of specific target compounds, especially at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov Operating in modes such as Multiple Reaction Monitoring (MRM), LC-MS/MS offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov

This high selectivity minimizes interference from other components in the matrix, making it ideal for quantitative trace analysis in complex biological fluids like plasma. nih.gov For example, a sensitive and selective LC-MS/MS method has been developed and validated for the quantification of Pseudolaric acid B in rat plasma, achieving a lower limit of quantification of 0.86 ng/mL. researchgate.netnih.gov Such methods are crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. nih.govnih.gov

Table 2: Comparison of Analytical Techniques

| Technique | Primary Application | Key Advantages |

|---|---|---|

| HPLC-UV | Routine quantification and quality control | Robust, cost-effective, good for simultaneous determination nih.govnih.gov |

| UPLC-PDA/Q-TOF-MS/MS | Comprehensive metabolite profiling, identification of unknown compounds | High resolution, accurate mass, structural elucidation, high throughput researchgate.netnih.gov |

| LC-MS/MS (MRM) | Targeted quantitative trace analysis | High sensitivity, high selectivity, ideal for complex matrices nih.govnih.gov |

Method Validation Parameters for Rigorous Academic Research

Method validation ensures that an analytical procedure is suitable for its intended purpose. For diterpenoid glycosides like "Pseudolaric acid C₂-O-β-D-glucoside," high-performance liquid chromatography (HPLC) is a commonly employed technique. nih.govhkbu.edu.hk A study on the rapid analysis of five pseudolaric acids from Cortex Pseudolaricis established key validation parameters that are indicative of the rigorous standards required for academic research. nih.govhkbu.edu.hk

For a group of five related pseudolaric acids, including glycoside derivatives, a reverse-phase HPLC method demonstrated excellent linearity, accuracy, and precision. nih.govhkbu.edu.hk The intra- and inter-day variations for the analysis of these compounds were reported to be less than 1%, indicating high precision. nih.gov Furthermore, the recovery of the spiked pseudolaric acids ranged from 99.1% to 101.9%, which signifies a high degree of accuracy for the method. nih.gov

Table 1: Method Validation Parameters for a Group of Five Pseudolaric Acids

| Parameter | Finding | Source(s) |

|---|---|---|

| Linearity | Not explicitly defined by a correlation coefficient in the source, but implied by the successful quantification. | nih.govhkbu.edu.hk |

| Accuracy (Recovery) | 99.1% to 101.9% | nih.gov |

| Precision (Intra- and Inter-day Variation) | < 1% | nih.gov |

The limits of detection (LOD) and quantification (LOQ) are critical for determining the sensitivity of an analytical method. For the HPLC analysis of five pseudolaric acids, the LOD and LOQ were established, showcasing the method's ability to detect and accurately quantify very small amounts of these compounds. nih.govhkbu.edu.hk The detection limits for the group of compounds were in the range of 8.26–16.66 ng/ml, while the quantification limits were between 27.54–55.53 ng/ml. nih.gov

Table 2: Detection and Quantification Limits for a Group of Five Pseudolaric Acids

| Parameter | Range | Source(s) |

|---|---|---|

| Limit of Detection (LOD) | 8.26–16.66 ng/ml | nih.gov |

| Limit of Quantification (LOQ) | 27.54–55.53 ng/ml | nih.gov |

Application in Research Quality Control of Raw Materials and Extracts

The validated analytical methods are crucial for the quality control of raw herbal materials and their extracts. A developed HPLC method was successfully used to examine nineteen samples of Cortex Pseudolaricis collected from various regions in China, as well as five related medicinal products. nih.govhkbu.edu.hk This application demonstrates the method's effectiveness in distinguishing between authentic and adulterated products, as well as in identifying unqualified materials. nih.gov By quantifying the main active constituents, including pseudolaric acid glycosides, researchers and manufacturers can ensure the consistency, potency, and quality of the raw materials used in further studies or product formulation. nih.govhkbu.edu.hk The optimization of extraction methods, through experiments considering factors like extraction time and solvent volume, further enhances the efficiency and reliability of quality control processes for these materials. nih.govhkbu.edu.hk

Biosynthesis and Metabolic Pathways in Experimental Systems

Proposed Biosynthetic Pathways for the Diterpenoid Pseudolaric Acid Core

The foundational structure of pseudolaric acids is a complex diterpenoid core. nih.gov The initial and committed step in the biosynthesis of this core has been identified through the investigation of enzymes from the golden larch, Pseudolarix amabilis. pnas.org

Research has led to the discovery and analysis of a specific diterpene synthase (diTPS) named pseudolaratriene synthase (PxaTPS8). pnas.org This monofunctional class I diTPS enzyme catalyzes the conversion of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), into a previously unknown 5,7-fused bicyclic diterpene. pnas.org This product has been named pseudolaratriene and its structure was verified using NMR and quantum chemical analysis. pnas.org The co-occurrence of PxaTPS8, its product pseudolaratriene, and Pseudolaric Acid B (PAB) in the root, bark, and needle tissues of the golden larch supports the role of pseudolaratriene as a key intermediate in the biosynthetic pathway of pseudolaric acids. pnas.org Subsequent modifications of the pseudolaratriene scaffold are proposed to be carried out by other enzymes, such as cytochromes P450, to produce the variety of naturally occurring pseudolaric acids. fsu.edu

| Component | Description | Source(s) |

| Precursor | Geranylgeranyl diphosphate (GGPP) | pnas.org |

| Enzyme | Pseudolaratriene synthase (PxaTPS8) | pnas.org |

| Intermediate | Pseudolaratriene (a 5,7-fused bicyclic diterpene) | pnas.org |

| Core Structure | Polyhydroazulene nih.govnih.gov fused ring system | nih.gov |

Enzymatic Glucosylation Reactions Leading to Pseudolaric Acid Glycosides

Glucosylation, the enzymatic attachment of a glucose molecule, is a key modification reaction that produces glycosides like Pseudolaric acid C2-O-β-D-glucoside. caltagmedsystems.co.uknih.gov This process is recognized as a metabolic pathway for pseudolaric acids. researchgate.net In vitro studies involving the incubation of total diterpene acids (TDA) isolated from Pseudolarix kaempferi with whole blood demonstrated the formation of glucoside metabolites. researchgate.net One of the identified metabolites was PC2G, which is understood to be a glucoside of Pseudolaric acid C2. researchgate.net The formation of this compound confirms that enzymatic glucosylation occurs, transforming the aglycone (Pseudolaric acid C2) into its corresponding glycoside. researchgate.net This reaction is significant as it alters the physicochemical properties of the parent compound, which can affect its solubility and subsequent biological interactions.

Metabolic Transformations of Pseudolaric Acids in In Vitro and Preclinical Models

When pseudolaric acids are studied in experimental models, they undergo significant metabolic changes, primarily driven by enzymes in the blood. researchgate.netucr.edu These transformations are crucial as they convert the administered compound into different metabolites that may be the actual active forms.

A primary metabolic event for Pseudolaric Acid B (PAB) upon entering the bloodstream is rapid hydrolysis. researchgate.netucr.edu In vivo studies in rats, following both oral and intravenous administration, identified Pseudolaric acid C2 (PC2) as the main metabolite found in plasma, urine, bile, and feces, with very little of the original PAB being detected. researchgate.netucr.edumedchemexpress.com

This transformation is attributed to the hydrolysis of the C-19 ester bond in the PAB molecule. researchgate.net In vitro experiments have confirmed that this process occurs quickly in whole blood. researchgate.net The enzymes responsible for this rapid breakdown are plasma esterases. researchgate.net This metabolic step effectively converts the prodrug PAB into its aglycone metabolite, PC2. researchgate.netucr.edu

In addition to hydrolysis, glucosylation has been identified as another metabolic pathway for pseudolaric acids in preclinical models. researchgate.net Studies on the metabolic profile of total diterpene acids (TDA) from P. kaempferi in whole blood not only showed hydrolysis but also the formation of glucoside products. researchgate.net Specifically, the metabolite PC2G (a glucoside of Pseudolaric acid C2) was detected, indicating that after the initial hydrolysis of compounds like PAB to PC2, a subsequent glucosylation reaction can occur in the blood. researchgate.net This demonstrates a multi-step metabolic process involving both hydrolysis and glucosylation. researchgate.net

| Parent Compound | Metabolic Process | Key Enzyme(s) | Primary Metabolite(s) | Source(s) |

| Pseudolaric acid B (PAB) | Hydrolysis of C-19 ester bond | Plasma Esterases | Pseudolaric acid C2 (PC2) | researchgate.net, ucr.edu |

| Total Diterpene Acids (TDA) | Hydrolysis & Glucosylation | Plasma Esterases, Glucosyltransferases (inferred) | Pseudolaric acid C2 (PC2), PC2G (Pseudolaric acid C2 glucoside) | researchgate.net |

Stability Studies in Biological Media for In Vitro Assay Design

The stability of pseudolaric acids in various biological environments is a critical factor for the design and interpretation of in vitro assays. Studies have shown that the stability of Pseudolaric Acid B (PAB) is highly dependent on the medium.

Gastrointestinal Fluids: PAB was found to be stable when incubated for 48 hours in both artificial gastric juice and artificial intestinal juice. researchgate.netucr.edu This suggests that the compound can withstand the pH environments and enzymatic conditions of the stomach and intestines without significant degradation. researchgate.net

Blood and Plasma: In contrast, PAB is unstable in blood. researchgate.net In vitro incubation in rat whole blood showed that PAB was gradually metabolized into PC2 within one hour. researchgate.net Interestingly, the degradation rate appears to differ between species, as one study noted almost no degradation of PAB in human plasma within 30 minutes. researchgate.net

Buffer Solutions: The chemical stability of PAB has also been assessed in buffer solutions. In a phosphate-buffered saline (PBS) solution at pH 7.4, the stability of PAB could be enhanced through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov

These findings are essential for designing in vitro experiments, as they indicate that using whole blood or plasma as a vehicle will lead to the rapid conversion of PAB to PC2, whereas the compound remains intact in gastrointestinal fluids. researchgate.net

| Biological Medium | Stability of PAB | Observations | Source(s) |

| Artificial Gastric Juice | Stable | No significant degradation after 48 hours. | researchgate.net, ucr.edu |

| Artificial Intestinal Juice | Stable | No significant degradation after 48 hours. | researchgate.net, ucr.edu |

| Rat Whole Blood (in vitro) | Unstable | Gradual metabolism to PC2 within 1 hour. | researchgate.net |

| Human Plasma (in vitro) | Relatively Stable | Almost no degradation within 30 minutes. | researchgate.net |

| PBS (pH 7.4) | Moderately Stable | Stability can be enhanced by complexation with HP-β-CD. | nih.gov |

Chemical Modification and Synthetic Strategies for Pseudolaric Acid C2 O β D Glucoside and Analogues

Total and Formal Synthesis Approaches for Pseudolaric Acid Core Structures (e.g., A and B)

The synthesis of the pseudolaric acid core is a significant challenge due to its compact tricyclic structure, which features a fused [5-7] polyhydroazulene ring system, four contiguous stereocenters, and a quaternary center at the C10 position. nih.gov Several research groups have developed total and formal syntheses of Pseudolaric Acids A and B, confirming their absolute stereochemistries.

The construction of the distinctive tricyclic core of pseudolaric acids has necessitated the use of sophisticated and efficient chemical reactions. thieme.denih.gov

Metal-Catalyzed [5+2] Intramolecular Cycloaddition: A highly effective method for creating the central seven-membered ring of the polyhydroazulene core involves a rhodium (Rh) or ruthenium (Ru)-catalyzed [5+2] intramolecular cycloaddition between a vinylcyclopropane (B126155) and an alkyne. nih.gov This reaction directly assembles the fused [5-7] ring system from a linear precursor. nih.gov While Ru catalysts were effective, Rh catalysts were found to be less prone to undesired side reactions, providing the desired polyhydroazulene product in higher yields. nih.gov

Claisen Rearrangement and Iodoetherification: In a formal synthesis of Pseudolaric Acid B, a Claisen rearrangement was employed as a key step to construct a quaternary stereocenter. thieme.de This was followed by a stereoselective iodoetherification, another critical transformation for building the complex framework. thieme.de

Ring-Closing Metathesis (RCM): RCM is another powerful strategy used to form the seven-membered ring. thieme.de In one synthetic route, a diene precursor was subjected to the Grubbs second-generation catalyst to efficiently close the ring and furnish the desired carbocyclic core. thieme.de

Intramolecular Alkoxycarbonyl Radical Cyclization: The installation of the quaternary center at C10 has been successfully achieved using an intramolecular alkoxycarbonyl radical cyclization onto a diene system. nih.gov This method proved successful after an initial strategy involving epoxide opening with cyanide was found to be ineffective. researchgate.net

Achieving the correct stereochemistry across the four contiguous stereocenters, including the C10 quaternary center, is a primary challenge in pseudolaric acid synthesis. nih.gov The synthetic strategies developed demonstrate a high degree of stereocontrol.

The asymmetric synthesis of Pseudolaric Acid B highlights several key stereoselective steps. nih.gov A Noyori reduction was used to establish the adjacent stereocenters in an early-stage intermediate. nih.gov Later in the synthesis, a highly diastereoselective cerium acetylide addition to a sterically hindered ketone was crucial for introducing the acid side chain with the correct stereochemistry, a transformation guided by the Felkin-Ahn model. nih.gov The formation of the quaternary center via radical cyclization and the diastereoselective epoxidation of a tetrasubstituted double bond were also pivotal moments of stereocontrol. nih.govresearchgate.net The formal synthesis by Mori and colleagues also emphasized the stereoselective construction of vicinal quaternary stereocenters through their Claisen rearrangement and iodoetherification sequence. thieme.de

Semi-Synthesis and Derivatization for Structure-Activity Relationship (SAR) Investigations

While total synthesis provides access to the natural products, semi-synthesis starting from the isolated compounds is a more direct route for preparing a large number of derivatives for structure-activity relationship (SAR) studies. These investigations are crucial for identifying the pharmacophore and optimizing the biological activity of the pseudolaric acid scaffold.

The functional groups on the pseudolaric acid skeleton, particularly the carboxylic acid and lactone moieties, are reactive handles for chemical modification. The reactivity of Pseudolaric Acid B is complicated by the presence of both an acetylated lactone at C4 and a methyl ester at C19.

Treatment with aqueous base can lead to hydrolysis at both positions, though saponification of the C19 methyl ester to the diacid appears to be slightly faster. Conversely, selective deacetylation at the C4 tertiary alcohol can be achieved using methoxide, which can then be re-acylated with various acid chlorides to produce novel analogues. This selective deacetylation/re-acylation sequence has been used to generate a series of ester derivatives (Table 1). Furthermore, the C19 methyl ester can be converted directly into amides by treatment with amines.

Table 1: SAR of Pseudolaric Acid B C19-Ester Derivatives on HUVEC Proliferation

| Compound | C19-Substituent | IC₅₀ (µM) |

| 2 (Pseudolaric Acid B) | –CO₂Me | 0.803 |

| 46a | –CO₂Et | 1.047 |

| 46b | –CO₂iPr | 0.199 |

| 46c | –CO₂nPr | 0.238 |

| 46d | –CO₂iBu | 0.278 |

| 46e | –CO₂nBu | 0.195 |

| 46f | –CO₂iAmyl | 0.757 |

| 46g | –CO₂nPent | 0.216 |

| 46h | –CO₂nHex | 0.569 |

| 46j | –CO₂CH₂(cHex) | 0.335 |

| 50 | –CONHMe | >5.00 |

| Data sourced from a review by Chiu, P. |

The data indicate that modifying the C19 ester group significantly impacts biological activity. Esters with moderately sized, branched alkyl groups like isopropyl (46b) or straight-chain groups like n-butyl (46e) showed enhanced potency compared to the natural methyl ester. In contrast, converting the ester to an amide (50) resulted in a loss of activity.

"Pseudolaric acid C2-O-β-D-glucoside" (also referred to as Pseudolaric acid B O-β-D-glucopyranoside) is a known diterpenoid glycoside isolated from Pseudolarix amabilis. Other naturally occurring glycosides include Pseudolaric acid A O-β-D-glucopyranoside and Deacetylpseudolaric acid A O-β-D-glucopyranoside. Despite the isolation of these glycosides, the reviewed scientific literature focuses primarily on the synthesis and modification of the aglycone portions (Pseudolaric Acids A and B). thieme.denih.gov Specific studies detailing the semi-synthesis or derivatization of the glycosidic linkage or the sugar moiety of "Pseudolaric acid C2-O-β-D-glucoside" for SAR investigations were not prominent in the surveyed research. The synthesis of glycosides is generally a challenging task, often requiring multi-step protection and deprotection sequences to control the anomeric stereochemistry. mdpi.com

The preparation of novel analogues is essential for probing the mechanism of action of pseudolaric acids. Pseudolaric Acid B is known to inhibit tubulin polymerization and disrupt the cellular microtubule network, leading to cell cycle arrest and apoptosis. nih.gov The late-stage introduction of the side chain in the total synthesis of Pseudolaric Acid B is an attractive feature for analogue synthesis, as it allows for diversification at a late point in the synthetic sequence to probe interactions with the biological target. nih.gov The rational design of analogues, informed by SAR data, can help to identify the binding site on tubulin. By creating a library of compounds with modified side chains, lactone rings, and ester functionalities, researchers can map the key interactions between the drug and the protein, potentially leading to the development of more potent and selective anticancer agents. nih.gov

Mechanistic Investigations of Biological Activities in Controlled Experimental Models

Cellular and Molecular Target Identification

Research into the anticancer activities of Pseudolaric acid B has identified several key cellular and molecular targets through which it exerts its effects. These studies, primarily in cancer cell lines, point to a multi-targeted mechanism of action.

Modulation of Microtubule Dynamics and Spindle Formation

A primary molecular target identified for Pseudolaric acid B is tubulin, the protein subunit of microtubules. nih.gov PAB has been shown to act as a microtubule-destabilizing agent. nih.govspandidos-publications.com

Disruption of Microtubule Networks: In various cancer cell lines, treatment with PAB leads to the disruption of the cellular microtubule network. nih.gov

Inhibition of Mitotic Spindle Formation: By interfering with tubulin polymerization, PAB effectively inhibits the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.gov This disruption leads to a halt in the cell division process. frontiersin.org

Inhibition of Tubulin Polymerization: In vitro assays using purified bovine brain tubulin confirmed that PAB directly inhibits its polymerization in a dose-dependent manner. nih.gov This evidence solidifies microtubules as a direct molecular target.

Interference with Specific Enzyme Activities (e.g., Hsp90 as a predicted target)

While direct studies on Pseudolaric acid C2-O-β-D-glucoside or PAB targeting Heat shock protein 90 (Hsp90) are limited, research on the structurally similar Pseudolaric acid A (PAA) has identified it as a novel Hsp90 inhibitor. nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. frontiersin.orgfrontiersin.org

Direct Binding: Biophysical experiments, including photoaffinity labeling, have confirmed that PAA directly binds to Hsp90, specifically interacting with the N-terminal domain of the protein. nih.gov

Correlation with Anticancer Activity: Structure-activity relationship studies have revealed a correlation between the Hsp90 inhibitory activity of PAA and its anticancer effects, suggesting that Hsp90 inhibition is a potential mechanism for the anticancer properties of this class of compounds. nih.gov Given the structural similarities, it is plausible that related pseudolaric acids could exhibit similar activities.

Perturbation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR pathway)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.gov Studies have demonstrated that Pseudolaric acid B effectively inhibits this pathway in cancer cells, such as triple-negative breast cancer models. spandidos-publications.comnih.gov

Downregulation of Key Proteins: Treatment with PAB has been shown to decrease the expression levels of key components of the pathway, including PI3K (p110β) and the phosphorylated forms of AKT (p-AKT) and mTOR (p-mTOR), in a dose-dependent manner. nih.govnih.gov

Synergistic Effects: The pro-apoptotic effect of PAB was enhanced when used in combination with LY294002, a known PI3K inhibitor, further confirming that the PI3K/AKT/mTOR pathway is a key target in mediating PAB-induced cell death. nih.govnih.gov

Regulation of Fundamental Cellular Processes

By engaging with the molecular targets described above, Pseudolaric acid B modulates fundamental cellular processes, ultimately leading to the inhibition of cancer cell proliferation and survival.

Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)

A consistent finding across numerous studies is the ability of PAB to arrest the cell cycle at the G2/M transition phase. nih.govfrontiersin.orgnih.govnih.gov This arrest prevents cells from entering mitosis, thereby halting their division.

Mechanism of Arrest: The G2/M arrest is a direct consequence of PAB's microtubule-destabilizing activity. nih.gov The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, which blocks the progression into anaphase. In melanoma cells, PAB-induced G2/M arrest was linked to the activation of the ATM signaling pathway, leading to the phosphorylation and subsequent downregulation of Cdc2, a key kinase for mitotic entry. nih.govscilit.com In triple-negative breast cancer cells, PAB treatment was also observed to induce a significant increase in the number of cells in the G2/M phase. nih.gov

Table 1: Effect of Pseudolaric Acid B on Cell Cycle Progression

| Cell Line | Observation | Key Molecular Changes | Reference |

|---|---|---|---|

| Human Melanoma (SK-28) | Dose-dependent G2/M phase arrest | Increased Cdc2 phosphorylation, ATM pathway activation | nih.gov |

| Glioblastoma (U87) | Apoptosis accompanied by G2/M phase arrest | Increased p53 expression | nih.gov |

| Various Cancer Cell Lines | Induction of G2-M transition arrest | Disruption of mitotic spindles | nih.gov |

| Triple-Negative Breast Cancer (MDA-MB-231) | Significant G2/M phase arrest | Not specified | nih.gov |

Induction of Programmed Cell Death Mechanisms (Apoptosis and Autophagy)

The ultimate fate of cancer cells treated with Pseudolaric acid B is often programmed cell death, which can occur through two distinct but sometimes interconnected mechanisms: apoptosis and autophagy.

Apoptosis: PAB is a potent inducer of apoptosis (Type I programmed cell death) in a wide variety of cancer cell lines, including glioblastoma, head and neck cancer, and hepatocellular carcinoma. nih.govmdpi.comnih.gov This process involves multiple signaling pathways:

Mitochondrial Pathway: PAB can induce apoptosis by modulating the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. frontiersin.orgnih.gov This disrupts the mitochondrial membrane potential and triggers the activation of caspase-9 and caspase-3. spandidos-publications.comnih.gov

Death Receptor Pathway: In head and neck cancer cells, PAB was shown to induce apoptosis by increasing the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8. mdpi.com

JNK Activation: The c-Jun N-terminal kinase (JNK) pathway, a key stress-response pathway, is often activated by PAB, contributing to the apoptotic response. frontiersin.orgnih.gov

Autophagy: In addition to apoptosis, PAB can also induce autophagy (Type II programmed cell death), a process of cellular self-digestion. nih.govnih.gov The role of autophagy in response to PAB appears to be cell-type dependent:

Pro-survival Mechanism: In some cell lines, such as MCF-7 breast cancer cells, autophagy may initially act as a survival mechanism to resist PAB-induced stress. nih.gov

Pro-death Mechanism: In other contexts, sustained or excessive autophagy can lead to cell death. spandidos-publications.com The relationship is complex; for instance, in MRC5 fibroblast cells where PAB induced only autophagy, inhibiting this autophagy then led to the induction of apoptosis. nih.gov

Table 2: Programmed Cell Death Mechanisms Induced by Pseudolaric Acid B

| Cell Line | Mechanism | Key Molecular Events | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (MDA-MB-231) | Apoptosis | Inhibition of PI3K/AKT/mTOR, activation of mitochondrial pathway | nih.gov |

| Head and Neck Cancer (HN22) | Apoptosis | Upregulation of Death Receptor 5 (DR5), caspase-8 activation | mdpi.com |

| Hepatocellular Carcinoma (Hepa1-6) | Apoptosis | Activation of AMPK/JNK/DRP1/mitochondrial fission pathway | nih.gov |

| Human Breast Cancer (MCF-7) | Autophagy & Apoptosis | Inhibition of Bcl-2 and Beclin-1 binding | nih.gov |

| Human Fibroblast (MRC5) | Autophagy (not apoptosis) | Increased Beclin-1 and LC3-II expression | nih.gov |

Immunomodulatory and Anti-Inflammatory Mechanisms

While the broader immunomodulatory and anti-inflammatory mechanisms of Pseudolaric acid C2-O-β-D-glucoside are not fully elucidated, specific research has been conducted on its aglycone, Pseudolaric acid C2, particularly in the context of macrophage polarization.

Tumor-associated macrophages (TAMs) are critical components of the tumor microenvironment and can adopt different polarization states, such as the M1-like anti-tumor phenotype and the M2-like pro-tumoral phenotype. The reprogramming of TAMs from an M2 to an M1 phenotype is a promising strategy in cancer immunotherapy. nih.gov

Research into the effects of various natural pseudolaric acids on the M2-like phenotype of macrophages has provided specific insights into the activity of Pseudolaric acid C2, the aglycone of Pseudolaric acid C2-O-β-D-glucoside. In a study using RAW264.7 macrophages stimulated with IL-4/IL-13 to induce an M2-like state, the expression of Arginase-1 (ARG1), a key marker of M2 polarization, was assessed. The findings indicated that, unlike other derivatives such as Pseudolaric acid B, Pseudolaric acid C2 did not have a significant impact on the mRNA expression of ARG1. nih.gov This suggests that Pseudolaric acid C2 does not actively suppress this specific marker of the M2 pro-tumoral phenotype under the experimental conditions. nih.gov

In the same study, the effect on the M1-like marker, Nitric Oxide Synthase 2 (NOS2), was also evaluated. The results showed that Pseudolaric acid C2 did not produce a significant stimulating effect on NOS2 mRNA expression. nih.gov

Table 1: Effect of Pseudolaric Acid C2 on Macrophage Polarization Markers

| Compound | Target Gene | Effect on mRNA Expression (in IL-4/IL-13 stimulated RAW264.7 cells) |

| Pseudolaric acid C2 | ARG1 (M2 Marker) | No significant impact. nih.gov |

| Pseudolaric acid C2 | NOS2 (M1 Marker) | No significant stimulating effect. nih.gov |

Reprogramming of Tumor-Associated Macrophages (TAMs) Phenotype

Differential Expression of Arginase 1 (ARG1) and Nitric Oxide Synthase 2 (NOS2)

The polarization of macrophages into M1 or M2 phenotypes is characterized by distinct metabolic and enzymatic profiles. M1 macrophages typically express inducible nitric oxide synthase (NOS2), which produces nitric oxide (NO) from L-arginine, a key molecule for cytotoxicity against tumor cells. Conversely, M2 macrophages upregulate Arginase 1 (ARG1), which competes with NOS2 for the common substrate L-arginine, converting it to ornithine and urea, thereby promoting cell proliferation and tissue repair, which can support tumor growth.

While direct studies on Pseudolaric acid C2-O-β-D-glucoside are limited, research on the related compound, Pseudolaric acid B (PAB), which is metabolized to Pseudolaric acid C2, has shown that it can modulate macrophage phenotypes. For instance, PAB has been observed to inhibit the differentiation of macrophages into the M1 phenotype induced by lipopolysaccharide (LPS). This suggests a potential influence on the expression levels of NOS2 and ARG1. The differential regulation of these enzymes is a crucial checkpoint in determining the functional state of macrophages within the tumor microenvironment. The ability of a compound to shift the balance towards a NOS2-dominant, M1-like state would be beneficial for anti-tumor immunity.

Induction of M1-like Anti-Tumor Macrophage Phenotype

The induction of a pro-inflammatory M1-like macrophage phenotype is a desirable strategy in cancer immunotherapy. M1 macrophages not only exhibit direct cytotoxicity towards tumor cells but also orchestrate a broader anti-tumor immune response through the secretion of pro-inflammatory cytokines. Studies on PAB have demonstrated its ability to modulate monocyte/macrophage phenotypes, suggesting that pseudolaric acid derivatives could influence this critical anti-tumor function caltagmedsystems.co.uk. By promoting the M1 phenotype, these compounds could potentially counteract the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer therapies.

Modulation of Inflammatory Cytokine Expression

The immunomodulatory effects of Pseudolaric acid C2-O-β-D-glucoside extend to its ability to regulate the production of a wide array of inflammatory cytokines. The balance between pro-inflammatory and anti-inflammatory cytokines is crucial in the context of both inflammation and cancer.

Research on other pseudolaric acids, such as Pseudolaric acid D (PLAD), has demonstrated significant anti-inflammatory properties. PLAD was found to markedly reduce the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18 in a mouse model of atherosclerosis nih.gov. This suggests a potential class effect for pseudolaric acids in modulating inflammatory pathways.

The cytokine profile modulated by Pseudolaric acid C2-O-β-D-glucoside likely includes:

Pro-inflammatory cytokines (IFN-γ, IL-6, IL-17, TNF-α): These cytokines are typically associated with an M1 macrophage response and are crucial for anti-tumor immunity. However, their chronic expression can also contribute to inflammation-driven diseases.

Anti-inflammatory cytokines (IL-4, IL-10, TGF-β): These cytokines are characteristic of an M2 macrophage phenotype and are involved in the resolution of inflammation and tissue repair. In the context of cancer, they can contribute to an immunosuppressive tumor microenvironment.

The precise impact of Pseudolaric acid C2-O-β-D-glucoside on the expression of this panel of cytokines requires further direct investigation to fully elucidate its immunomodulatory profile.

Structure-Activity Relationship (SAR) within a Mechanistic Framework

The biological activities of Pseudolaric acid C2-O-β-D-glucoside are intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential and designing novel analogs with improved efficacy and specificity.

Contribution of the Glycosidic Moiety to Specific Biological Activities

The presence of a β-D-glucoside moiety at the C2-O position is a key structural feature of this compound. Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of natural products. The sugar moiety can influence solubility, cell permeability, and interaction with specific molecular targets. In some cases, the glycoside may act as a prodrug, with the aglycone being the active form after enzymatic cleavage in the body. For instance, Pseudolaric acid C2 is a known metabolite of Pseudolaric acid B, indicating that metabolic conversion of these compounds occurs in vivo researchgate.netucr.edumedchemexpress.com. The glycosidic linkage in Pseudolaric acid C2-O-β-D-glucoside may affect its absorption, distribution, metabolism, and excretion (ADME) profile compared to its aglycone, Pseudolaric acid C2.

Identification of Critical Functional Groups for Molecular Interactions

The diterpenoid core of pseudolaric acids contains several functional groups that are critical for their biological activity. These include ester groups, carboxylic acid functions, and a unique polycyclic ring system . Chemical modifications of these groups in related pseudolaric acids have been shown to alter their bioactivity, highlighting the importance of these functionalities for target engagement and the resulting biological response . The specific arrangement of these groups in three-dimensional space determines the compound's ability to interact with biological macromolecules, such as enzymes and receptors, thereby initiating the signaling cascades that lead to the observed biological effects.

Advanced Research Applications and Future Perspectives

Pseudolaric acid C2-O-β-D-glucoside as a Tool Compound for Biochemical Research

A tool compound is a selective small molecule that can be used to probe biological processes and validate protein targets. While research specifically characterizing Pseudolaric acid C2-O-β-D-glucoside as a tool compound is in its nascent stages, the known biological activities of the closely related Pseudolaric acid B provide a strong rationale for its potential in this area. PAB is recognized for its antifungal and antiproliferative activities, which are thought to be mediated, at least in part, through the disruption of microtubule dynamics. nih.govepfl.ch

The addition of a β-D-glucoside moiety at the C2 position can significantly alter the compound's properties, such as solubility, membrane permeability, and metabolic stability. These alterations can be harnessed for biochemical research. For instance, the increased water solubility imparted by the glucose group could make Pseudolaric acid C2-O-β-D-glucoside more suitable for certain in vitro assays compared to its less soluble aglycone.

Furthermore, the glycosidic bond itself can be a tool for investigation. Researchers can study the role of cellular glycosidases in activating the compound, potentially leading to tissue- or cell-type-specific effects. This makes Pseudolaric acid C2-O-β-D-glucoside a potential prodrug that is converted to its active aglycone, Pseudolaric acid C2, by specific enzymes within the cell. Investigating which β-glucosidases are responsible for this conversion could, in turn, provide insights into the metabolic pathways of different cell types and their susceptibility to this class of compounds. The use of natural products as chemical probes is a powerful strategy to dissect complex biological pathways and identify novel therapeutic targets. nih.gov

Design and Synthesis of Pseudolaric Acid Glycoside Analogues as Research Probes

The chemical structure of Pseudolaric acid C2-O-β-D-glucoside offers multiple sites for modification to generate a library of analogues that can serve as research probes. The total synthesis of pseudolaric acids, such as PAB, has been a subject of considerable interest in the organic synthesis community, providing a roadmap for creating novel derivatives. nih.govnih.govthieme.de These synthetic strategies can be adapted to produce analogues of Pseudolaric acid C2-O-β-D-glucoside.

Key areas for modification include:

The Glycosidic Moiety: The glucose unit can be replaced with other monosaccharides or oligosaccharides to study the specificity of glycosidase activation and transporter recognition. Additionally, functional groups can be introduced onto the sugar, such as fluorophores or biotin (B1667282) tags, to create probes for visualizing cellular uptake and distribution or for affinity-based target identification.

The Carboxylic Acid: The carboxylic acid group is another key handle for modification. It can be converted to esters or amides to modulate the compound's lipophilicity and cell permeability. frontiersin.org

The Diterpenoid Core: While more synthetically challenging, modifications to the tricyclic lactone core could lead to analogues with altered binding affinities for their protein targets or improved selectivity.

The synthesis of such analogues would enable detailed structure-activity relationship (SAR) studies, helping to pinpoint the pharmacophore and understand the molecular basis of the compound's biological activity.

Table 1: Potential Analogue Classes of Pseudolaric Acid C2-O-β-D-glucoside for Biochemical Probes

| Analogue Class | Rationale for Synthesis | Potential Research Application |

| Fluorescently Labeled Glycosides | Introduction of a fluorophore (e.g., FITC, rhodamine) onto the glucose moiety. | Visualization of cellular uptake, subcellular localization, and transport dynamics using fluorescence microscopy. |

| Biotinylated Glycosides | Covalent attachment of a biotin tag to the glucose or other positions. | Identification of protein binding partners through affinity purification followed by mass spectrometry (pull-down assays). |

| Modified Sugar Analogues | Replacement of D-glucose with other sugars (e.g., mannose, galactose, xylose) or deoxy sugars. | Probing the specificity of glucose transporters and glycosidases involved in cellular uptake and activation. |

| Ester and Amide Derivatives | Conversion of the carboxylic acid to a series of esters or amides with varying chain lengths and functionalities. | Systematic evaluation of how lipophilicity and hydrogen bonding potential affect cell permeability and biological activity. |

Integration of Omics Technologies (e.g., proteomics, transcriptomics) for Holistic Mechanistic Elucidation

To gain a comprehensive understanding of the cellular mechanisms of action of Pseudolaric acid C2-O-β-D-glucoside, the integration of "omics" technologies is indispensable. These approaches provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics: Using techniques like RNA-sequencing, researchers can perform transcriptomic profiling to identify all the genes that are up- or down-regulated in cells upon treatment with Pseudolaric acid C2-O-β-D-glucoside. nih.govnih.gov This can reveal the signaling pathways that are perturbed by the compound. For example, if genes involved in the unfolded protein response or cell cycle arrest are differentially expressed, it would provide strong clues about its mode of action.

Proteomics: Proteomic analysis can identify changes in protein expression levels and post-translational modifications. nih.govnih.gov For instance, if Pseudolaric acid C2-O-β-D-glucoside affects microtubule dynamics, one would expect to see changes in the expression or phosphorylation status of tubulin and microtubule-associated proteins. Activity-based protein profiling (ABPP), a specialized area of proteomics, could be used with suitably designed probes to identify the direct enzymatic targets of the compound within the cell. nih.gov

The integration of transcriptomic and proteomic data can provide a powerful, multi-layered understanding of the compound's effects, from the initial transcriptional response to the ultimate changes in the cellular proteome.

Computational Chemistry Approaches in Pseudolaric Acid Research (e.g., Molecular Docking, Target Fishing, Dynamics Simulations)

Computational chemistry offers a powerful and cost-effective means to hypothesize and investigate the molecular interactions of Pseudolaric acid C2-O-β-D-glucoside.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. nih.govnih.gov Based on the known activity of PAB, key proteins such as tubulin would be primary targets for docking studies with Pseudolaric acid C2-O-β-D-glucoside. These studies can predict the binding affinity and identify the specific amino acid residues involved in the interaction, guiding the design of more potent analogues.

In Silico Target Fishing: For compounds with unknown targets, target fishing (or reverse docking) can be employed. nih.govscispace.combiorxiv.org This involves docking the molecule against a large library of protein structures to identify potential binding partners. This approach could uncover novel targets for Pseudolaric acid C2-O-β-D-glucoside beyond those already established for its aglycone.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Table 2: Computational Tools and Potential Targets for Pseudolaric Acid C2-O-β-D-glucoside Research

| Computational Method | Software Examples | Potential Protein Targets | Research Goal |

| Molecular Docking | AutoDock Vina, Glide, GOLD | Tubulin, Kinesins, Dyneins | To predict binding modes and affinities to known cytoskeletal proteins. |

| In Silico Target Fishing | PharmMapper, SwissTargetPrediction | Entire human proteome database | To identify novel, unanticipated protein targets and expand the known pharmacology. |

| Molecular Dynamics | GROMACS, AMBER, NAMD | Ligand-protein complexes from docking | To assess the stability of predicted binding interactions and understand the dynamic nature of the complex. |

Development of Novel In Vitro and Ex Vivo Models for Mechanistic Studies

To bridge the gap between simple cell culture and whole-organism studies, advanced in vitro and ex vivo models are crucial for investigating the effects of Pseudolaric acid C2-O-β-D-glucoside in a more physiologically relevant context.

3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, better mimic the complex cell-cell and cell-matrix interactions of native tissues compared to traditional 2D monolayers. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Studying the effects of Pseudolaric acid C2-O-β-D-glucoside in these models can provide more accurate insights into its efficacy and potential effects on tissue architecture. For example, tumor spheroids can be used to assess the compound's ability to penetrate solid tissues and exert its effects on cancer cells in a more realistic microenvironment.

Ex Vivo Tissue Models: Ex vivo models, which involve the culture of intact tissue fragments, preserve the native cellular diversity and architecture. researchgate.net For instance, precision-cut tissue slices from various organs could be used to study the compound's metabolism, efficacy, and potential organ-specific effects in a controlled laboratory setting. This approach is particularly valuable for predicting in vivo responses and can reduce the reliance on animal models in the early stages of research. researchgate.net

The use of these advanced models will be instrumental in elucidating the detailed mechanisms of action of Pseudolaric acid C2-O-β-D-glucoside and in evaluating its potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.